potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide
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Overview
Description
Potassium trifluoro({4’-methoxy-[1,1’-biphenyl]-4-yl})boranuide is a chemical compound known for its application in Suzuki Cross-Coupling reactions. This compound is a type of organotrifluoroborate, which serves as a potent boronic acid surrogate . It is widely used in organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is primarily used in Suzuki Cross-Coupling reactions . In these reactions, it acts as a potent surrogate for boronic acids . The primary targets of this compound are the organometallic species involved in the cross-coupling reactions .
Mode of Action
In Suzuki Cross-Coupling reactions, this compound interacts with its targets by providing a boron atom for the formation of new carbon-carbon bonds . The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective participant in these reactions .
Biochemical Pathways
The compound plays a crucial role in the Suzuki Cross-Coupling pathway, a widely used method for forming carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the synthesis of various complex organic compounds.
Result of Action
The result of the compound’s action in Suzuki Cross-Coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds.
Action Environment
The efficacy and stability of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate are influenced by various environmental factors. It is known to be stable under ambient temperatures . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({4’-methoxy-[1,1’-biphenyl]-4-yl})boranuide typically involves the reaction of 4-methoxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({4’-methoxy-[1,1’-biphenyl]-4-yl})boranuide primarily undergoes nucleophilic substitution reactions. It is also involved in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro({4’-methoxy-[1,1’-biphenyl]-4-yl})boranuide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Similar in structure but with a methyl group instead of a methoxy group.
Potassium 4-bromophenyltrifluoroborate: Contains a bromine atom instead of a methoxy group.
Uniqueness
Potassium trifluoro({4’-methoxy-[1,1’-biphenyl]-4-yl})boranuide is unique due to its methoxy group, which can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
potassium;trifluoro-[4-(4-methoxyphenyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17;/h2-9H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWCJVZEGMZXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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